molecular formula C40H79NO4 B3093570 (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide CAS No. 1246298-49-6

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide

Cat. No.: B3093570
CAS No.: 1246298-49-6
M. Wt: 638.1 g/mol
InChI Key: FCCZDEAAQZWMGI-RHJYVNCBSA-N
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Description

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide is a synthetic sphingolipid analog of significant interest in biochemical research. Sphingolipids are a major class of lipids that play critical roles as structural components of cell membranes and as key signaling molecules in regulating fundamental cellular processes including cell growth, differentiation, senescence, and apoptosis . The specific stereochemistry and long-chain hydroxy-fatty acid structure of this compound suggest its potential utility in studies focused on lipid metabolism, membrane biophysics, and cell signaling pathways. Researchers can leverage this high-purity compound to investigate the intricate mechanisms of sphingolipid-mediated processes. As a specialized lipid, it may be particularly valuable for probing the function of enzymes involved in sphingolipid biosynthesis and degradation, or for use as a standard in analytical techniques such as mass spectrometry and chromatography to identify and quantify similar lipid species in complex biological samples. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. For specific handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS). Researchers are encouraged to contact our scientific support team to discuss how this compound can be applied to their specific research objectives.

Properties

IUPAC Name

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-39(44)40(45)41-37(36-42)38(43)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h32,34,37-39,42-44H,3-31,33,35-36H2,1-2H3,(H,41,45)/b34-32+/t37-,38+,39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCZDEAAQZWMGI-RHJYVNCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide typically involves multi-step organic reactions. One common approach is the condensation of a fatty acid derivative with an amine, followed by selective hydroxylation and double bond formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts to achieve high yield and selectivity. The process might also incorporate advanced purification methods such as chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce saturated analogs of the compound .

Scientific Research Applications

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in lipid metabolism or receptors on cell membranes. The compound’s hydroxyl groups and double bonds play crucial roles in these interactions, influencing the pathways and outcomes of its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Ceramides

Structural Variations in Ceramide Analogs

Ceramides differ in sphingoid base unsaturation, acyl chain length, and hydroxylation patterns. Below is a comparative analysis of key analogs:

Compound Name (IUPAC) Acyl Chain Length Acyl Chain Features Sphingoid Base Features Biological Activity/Applications Source/Reference
(2S)-N-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide C22 2-hydroxy C18, 4E double bond, 1,3-diol Calcium flux modulation, growth inhibition Marine sponge
N-[(2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl]docosanamide (Ceramide NS) C22 Non-hydroxylated C18, 4E double bond, 1,3-diol Synthetic models for membrane studies Synthetic
N-[(2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl]tetracosanamide C24 Non-hydroxylated C18, 4E double bond, 1,3-diol Co-isolated with C22 analog; similar bioactivity Marine sponge
N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]hexadecanamide (Ceramide 12/4) C16 Non-hydroxylated C18, 4E double bond, 1,3-diol Lower melting point (57–58°C) Synthetic
Cer(d18:1/24:2(5Z,9Z)) C24 5Z,9Z diunsaturated C18, 4E double bond, 1,3-diol Role in lipid signaling Human metabolome
N-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]octadecanamide (Ceramide 4) C18 Non-hydroxylated C18, 4E double bond, 1,3-diol Cosmetic applications (skin barrier) Synthetic
ω-N3-C6-Cer (Clickable ceramide) C6 Azide-functionalized C18, 4E double bond, 1,3-diol Metabolic tracking in cells Synthetic

Key Findings from Comparative Studies

Acyl Chain Hydroxylation

The 2-hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like Ceramide NS (C22) or Ceramide 4 (C18).

Chain Length Effects
  • Shorter chains (C16, C6) : Ceramides like Ceramide 12/4 (C16) and ω-N3-C6-Cer exhibit reduced melting points (57–58°C vs. 94–96°C for C24 ceramides) and higher solubility, making them suitable for synthetic membrane models .
  • Longer chains (C24) : The C24 analog isolated from S. procera showed similar calcium flux activity as the C22 target compound but required higher concentrations for growth inhibition, suggesting chain length influences potency .
Unsaturation and Functionalization
  • Double bonds: Cer(d18:1/24:2(5Z,9Z)) with a diunsaturated acyl chain likely increases membrane fluidity compared to saturated or monounsaturated analogs .
  • Azide-functionalized analogs : ω-N3-C6-Cer enables bioorthogonal labeling in live-cell imaging, a feature absent in natural ceramides .

Biological Activity

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide is a complex organic compound notable for its unique structure that includes multiple hydroxyl groups and a long hydrocarbon chain. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicine, lipid metabolism, and membrane dynamics.

Chemical Structure and Properties

The compound's IUPAC name reflects its stereochemistry and functional groups. The molecular formula is C40H79NO4C_{40}H_{79}NO_4 with a molecular weight of approximately 651.0 g/mol. Its structure includes:

  • Hydroxyl groups : Contributing to its solubility and interaction with biological systems.
  • Long hydrocarbon chain : Enhancing its ability to integrate into lipid membranes.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. Key mechanisms include:

  • Membrane Interaction : The compound's structure allows it to integrate into lipid bilayers, affecting membrane fluidity and protein interactions.
  • Lipid Metabolism : It may play a role in modulating lipid metabolism, influencing pathways related to energy homeostasis and signaling.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation.
  • Neuroprotective Properties : Preliminary studies suggest that it could protect neuronal cells against damage from oxidative stress and inflammation.

Case Studies

A review of literature reveals several case studies that explore the biological activity of similar compounds and their implications for health:

  • Case Study 1 : A study on related ceramide compounds demonstrated significant neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications for this compound in neurodegenerative diseases.
  • Case Study 2 : Research into the anti-inflammatory properties of structurally analogous compounds indicated a reduction in pro-inflammatory cytokines in vitro, supporting the hypothesis that this compound may exhibit similar effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
(2S)-N-(tetradecanoyl)-sphing-4-enineC32H63NO3Anti-inflammatory
(2S,3R)-dihydroxy-octadecenoic acidC18H36O3Antioxidant
(2S,3S)-dihydroxy-octadecenoic acidC18H36O3Neuroprotective

This table illustrates how this compound compares with similar compounds regarding their molecular formulas and biological activities.

Q & A

Q. What are the primary methods for synthesizing (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide?

Synthesis typically involves coupling a sphingoid base (e.g., (2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-amine) with a hydroxylated fatty acid derivative. A representative protocol includes:

  • Step 1 : Reacting the sphingoid base with 2-hydroxydocosanoyl chloride in dichloromethane (DCM) under basic conditions (e.g., saturated NaHCO₃).
  • Step 2 : Stirring for 16 hours at room temperature, followed by aqueous workup and purification via recrystallization (e.g., petroleum ether/ethyl ether).
  • Yield : ~58–82% depending on reaction optimization .

Q. How is the absolute configuration of this ceramide determined?

The stereochemistry is confirmed via:

  • NMR spectroscopy : Analysis of coupling constants (e.g., JH-3,H-4 in <sup>1</sup>H NMR) and NOESY/ROESY correlations to establish spatial relationships between protons .
  • Optical rotation comparison : Matching experimental [α]D values with those of structurally related ceramides with known configurations .
  • Mass spectrometry : HRMS to verify molecular formula (e.g., m/z 649.6373 for [M+H]<sup>+</sup>) .

Q. What biological activities have been reported for this compound?

  • Calcium flux modulation : At 1 μg/mL, the compound increases intracellular Ca<sup>2+</sup> in HCT116 colorectal cancer cells, suggesting membrane interaction or ion channel modulation .
  • Growth inhibition : Significant cytotoxicity observed at 100 μg/mL (IC50 ~50–100 μM), indicating concentration-dependent effects .

Advanced Research Questions

Q. How does the compound’s hydroxylation pattern influence its bioactivity?

The 2-hydroxyl group on the fatty acid chain and the 1,3-dihydroxy motif on the sphingoid base are critical for:

  • Membrane interaction : Hydroxylation enhances hydrogen bonding with lipid headgroups, altering membrane fluidity .
  • Apoptosis induction : Analogous 3-ketone-4,6-diene ceramides show selective apoptosis in chemo-resistant cells, suggesting structural modifications (e.g., ketone groups) can enhance potency .

Q. What challenges arise in isolating this compound from natural sources?

  • Co-occurrence as mixtures : Marine sponges (e.g., Stelodoryx procera) often produce ceramides as 2:1 mixtures, complicating chromatographic separation .
  • Low abundance : Natural yields are typically <0.01% of dry weight, necessitating large-scale extraction and advanced purification (e.g., HPLC with ELSD detection) .

Q. How do experimental artifacts (e.g., solvent traces) affect structural characterization?

  • Residual DCM in NMR : Can obscure signals in the δ 5.3–5.5 ppm range (olefinic protons). Purging with N2 or using deuterated solvents mitigates this .
  • Stereochemical misassignment : Overreliance on optical rotation without corroborative NOESY data may lead to errors in configuration determination .

Contradictions and Open Questions

  • Concentration-dependent duality : Low doses (1 μg/mL) modulate signaling pathways, while high doses (100 μg/mL) induce cytotoxicity. The threshold for switching between these effects remains unclear .
  • Natural vs. synthetic bioactivity : Marine-derived ceramides show weaker activity than synthetic analogs (e.g., 3-ketone derivatives), suggesting isolation artifacts or synergistic interactions in natural mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide

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